molecular formula C21H22ClN3O3 B2485362 4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride CAS No. 1331239-74-7

4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride

Cat. No.: B2485362
CAS No.: 1331239-74-7
M. Wt: 399.88
InChI Key: RPRNHZHUUCGTOR-UHFFFAOYSA-N
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Description

4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 3,4-dimethoxybenzyl group, an ethoxy group, and a carbonitrile group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Introduction of Substituents: The 3,4-dimethoxybenzyl group and the ethoxy group are introduced through nucleophilic substitution reactions. The carbonitrile group is typically added via a cyanation reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to an amine or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific substituents on the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit kinases or other signaling molecules, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share the quinoline core and exhibit similar biological activities.

    Tetrahydroquinolines: These derivatives are known for their therapeutic potential and are structurally related to the compound .

Uniqueness

4-((3,4-Dimethoxybenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its solubility in water and potential for diverse chemical modifications make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(3,4-dimethoxyphenyl)methylamino]-6-ethoxyquinoline-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3.ClH/c1-4-27-16-6-7-18-17(10-16)21(15(11-22)13-23-18)24-12-14-5-8-19(25-2)20(9-14)26-3;/h5-10,13H,4,12H2,1-3H3,(H,23,24);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRNHZHUUCGTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NCC3=CC(=C(C=C3)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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